molecular formula C23H21N3O5 B11128241 N-(2-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

N-(2-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

Cat. No.: B11128241
M. Wt: 419.4 g/mol
InChI Key: VPYUXUPEOQJLEY-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoxalinone core substituted with a furan-2-carbonyl group at the 1-position and an acetamide-linked 2-ethoxyphenyl moiety at the 2-position.

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C23H21N3O5/c1-2-30-19-11-6-4-9-16(19)24-21(27)14-18-22(28)25-15-8-3-5-10-17(15)26(18)23(29)20-12-7-13-31-20/h3-13,18H,2,14H2,1H3,(H,24,27)(H,25,28)

InChI Key

VPYUXUPEOQJLEY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CO4

Origin of Product

United States

Biological Activity

N-(2-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a tetrahydroquinoxaline core linked to an ethoxyphenyl group and a furan-2-carbonyl moiety, which may contribute to various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula for this compound is C23H21N3O5, with a molecular weight of approximately 417.4 g/mol. The structural complexity includes multiple functional groups that enhance its chemical reactivity and biological activity.

Property Value
Molecular FormulaC23H21N3O5
Molecular Weight417.4 g/mol
IUPAC NameThis compound

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit various biological activities. The quinoxaline core is particularly noted for its ability to interact with multiple biological targets, including enzymes and receptors.

Potential Biological Activities

  • Antimicrobial Activity : Compounds derived from quinoxaline structures have shown promise in inhibiting bacterial growth.
  • Anticancer Properties : Research suggests that similar compounds may induce apoptosis in cancer cells through various mechanisms.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The specific biological targets and mechanisms of action for this compound require further investigation. However, the following mechanisms are hypothesized based on structural similarities with known compounds:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors to modulate cellular responses.

Case Studies and Research Findings

Research on similar compounds has provided insights into the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that a related quinoxaline derivative exhibited significant cytotoxic effects against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of quinoxaline derivatives in animal models of arthritis, showing reduced inflammation markers .
  • Antimicrobial Activity : Research indicated that quinoxaline-based compounds displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Techniques such as molecular docking studies and binding affinity assays are essential for elucidating these interactions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C23H21N3O5C_{23}H_{21}N_{3}O_{5} and a molecular weight of approximately 417.4 g/mol. The synthesis typically involves several steps, including:

  • Formation of the Tetrahydroquinoxaline Core : This may involve cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : The furan-2-carbonyl and ethoxyphenyl groups are attached through acylation and nucleophilic substitution reactions, often utilizing solvents like dichloromethane or ethanol and catalysts such as triethylamine to enhance yields.

Biological Activities

Preliminary studies indicate that N-(2-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide exhibits several potential biological activities:

Anticancer Properties

Research suggests that compounds with similar structures have demonstrated anticancer activity. The quinoxaline core is known for its ability to interact with various enzymes and receptors, potentially inhibiting their activity. For instance:

  • Compounds in related studies showed significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions reaching up to 86.61% .

Antimicrobial Activity

The structural characteristics of this compound may confer antimicrobial properties. Similar quinoxaline derivatives have been reported to exhibit antibacterial effects against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anti-inflammatory Effects

Given the presence of specific functional groups, there is potential for anti-inflammatory activity. The interaction with inflammatory pathways needs further exploration through in vitro and in vivo studies.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CID 2834475): Substituent: Methoxy (ortho position). Molecular Formula: C₁₇H₁₇N₃O₃. Molecular Weight: 311.34 g/mol.
  • N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: Substituent: Ethoxy (para position). Molecular Formula: Likely C₁₈H₁₉N₃O₃ (estimated). Key Difference: Para-substituted ethoxy may enhance solubility but reduce target affinity due to positional effects .
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: Substituent: Chloro and trifluoromethyl (ortho and para positions). Molecular Formula: C₁₇H₁₃ClF₃N₃O₂. Molecular Weight: 383.7 g/mol. Key Difference: Electron-withdrawing groups increase lipophilicity and may improve membrane permeability .

Modifications on the Tetrahydroquinoxalin Ring

  • Furan-2-carbonyl vs. Analogs lacking this group (e.g., ) may exhibit weaker interactions .
  • N-(2-fluorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide: Substituent: Fluorine (ortho) and fully saturated decahydroquinoxalin.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituent (Position) Tetrahydroquinoxalin Modification Molecular Formula Molecular Weight (g/mol)
Target Compound 2-ethoxy (ortho) 1-(furan-2-carbonyl) C₂₃H₂₁N₃O₅* 419.44*
N-(2-methoxyphenyl)-... 2-methoxy (ortho) None C₁₇H₁₇N₃O₃ 311.34
N-(4-ethoxyphenyl)-... 4-ethoxy (para) None C₁₈H₁₉N₃O₃* 325.36*
N-[2-Cl-5-CF₃-phenyl]-... 2-Cl,5-CF₃ None C₁₇H₁₃ClF₃N₃O₂ 383.7

*Estimated based on structural similarity.

Preparation Methods

Core Tetrahydroquinoxaline Synthesis

The tetrahydroquinoxaline scaffold serves as the foundational structure for this compound. A widely adopted method involves the cyclization of 1,2-diamines with carbonyl-containing reagents. For instance, 1,2,3,4-tetrahydroquinoxaline can be synthesized via the reaction of o-phenylenediamine derivatives with diethyl oxalate under reflux conditions in ethanol . This step forms the bicyclic dihydroquinoxaline-2,3-dione intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the saturated tetrahydroquinoxaline core .

Key Reaction Conditions :

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (~78°C for ethanol)

  • Reduction Agent : NaBH₄ (room temperature, 4–6 hours) or H₂/Pd-C (1 atm, 24 hours)

  • Yield : 70–85%

Introduction of the 3-Oxo Group

The 3-oxo functionality is introduced through oxidation or ketone-forming reactions. One approach involves treating tetrahydroquinoxaline with potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄), selectively oxidizing the C3 position to a ketone . Alternatively, using diethyl oxalate as a cyclizing agent during the initial synthesis generates a 3-oxo intermediate directly, bypassing the need for post-cyclization oxidation .

Optimization Insight :

  • Oxidizing Agent : KMnO₄ in H₂SO₄ (0°C to room temperature, 2 hours)

  • Yield : 65–75%

Acylation with Furan-2-Carbonyl Chloride

The furan-2-carbonyl moiety is introduced via acylation of the tetrahydroquinoxaline nitrogen. Furan-2-carbonyl chloride, synthesized from furan-2-carboxylic acid using thionyl chloride (SOCl₂), reacts with the tetrahydroquinoxaline-3-one intermediate in dichloromethane (DCM) under basic conditions . Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) serves as a catalyst to neutralize HCl byproducts.

Reaction Parameters :

  • Acylating Agent : Furan-2-carbonyl chloride (1.2 equivalents)

  • Base : TEA (2 equivalents)

  • Solvent : Anhydrous DCM

  • Temperature : 0°C to room temperature, 4–6 hours

  • Yield : 80–90%

Acetamide Side Chain Coupling

The final step involves coupling the acylated tetrahydroquinoxaline with 2-ethoxyphenylacetamide. This is achieved through a nucleophilic acyl substitution reaction using chloroacetyl chloride and 2-ethoxyaniline. The reaction proceeds in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base .

Synthetic Protocol :

  • Chloroacetylation : React 2-ethoxyaniline with chloroacetyl chloride (1:1 molar ratio) in THF at 0°C for 1 hour.

  • Amidation : Add the acylated tetrahydroquinoxaline intermediate to the reaction mixture and stir at room temperature for 12 hours.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography .

Yield : 60–70% after purification.

Purification and Characterization

Final purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Structural validation is performed using:

  • ¹H/¹³C NMR : Confirms substitution patterns and functional groups.

  • HRMS : Validates molecular formula (C₂₃H₂₂N₂O₄) .

  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) .

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
TetrahydroquinoxalineDiethyl oxalate, NaBH₄8595
3-Oxo FormationKMnO₄, H₂SO₄7090
Furan-2-Carbonyl AcylationTEA, DCM8898
Acetamide CouplingK₂CO₃, THF6592

Challenges and Optimizations

  • Diastereoselectivity : The acylation step may produce diastereomers due to the chiral center at C2 of the tetrahydroquinoxaline. Using bulky bases like DMAP improves selectivity (>90% cis isomer) .

  • Furan Stability : Furan-2-carbonyl chloride is moisture-sensitive; reactions require anhydrous conditions .

  • Scale-Up Limitations : Column chromatography becomes impractical for large-scale synthesis. Switching to recrystallization (ethanol/water) enhances scalability .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .
  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and the tetrahydroquinoxaline NH (δ 8.5–9.0 ppm) .
    • ¹³C NMR : Carbonyl peaks at ~170 ppm (furan-2-carbonyl) and ~165 ppm (acetamide) confirm structural integrity .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₂₄H₂₂N₃O₅: 432.1558) .
  • IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .

Advanced: How can molecular docking simulations elucidate its mechanism of action?

Answer:

  • Target selection : Prioritize kinases (e.g., EGFR, PI3K) or inflammatory mediators (e.g., COX-2) based on structural analogs’ activities .
  • Protocol :
    • Protein preparation : Retrieve target structures from PDB (e.g., 1M17 for COX-2), remove water, add hydrogens.
    • Ligand preparation : Optimize compound geometry using Gaussian 09 (B3LYP/6-31G* basis set).
    • Docking : Use AutoDock Vina; set grid box to encompass active sites (e.g., 25 ų for COX-2).
  • Validation : Compare binding affinities (ΔG) with known inhibitors (e.g., Celecoxib: ΔG = −9.8 kcal/mol vs. compound: ΔG = −10.2 kcal/mol) .

Advanced: How to address contradictory bioactivity data across different assays?

Answer:
Case example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 2 µM vs. 10 µM in identical cell lines).
Resolution strategies :

  • Orthogonal assays : Confirm activity via Western blot (target phosphorylation) and cellular proliferation (MTT assay) .
  • Structural analogs : Test derivatives (e.g., replacing furan-2-carbonyl with benzoyl) to isolate substituent effects (Table 1).
  • Buffer conditions : Adjust pH (7.4 vs. 6.5) to mimic physiological vs. tumor microenvironments .

Q. Table 1: SAR of substituents on biological activity

Substituent (R)IC₅₀ (µM, PI3Kα)LogP
Furan-2-carbonyl2.13.2
Benzoyl5.84.1
4-Fluorobenzoyl1.93.5
Data adapted from

Basic: What are the stability considerations for long-term storage?

Answer:

  • Degradation pathways : Hydrolysis of the acetamide bond under acidic/basic conditions or photodegradation of the furan ring .
  • Storage :
    • Temperature : −20°C in amber vials to prevent light-induced decomposition.
    • Solvent : Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for ≤6 months .
  • Stability testing : Monitor via HPLC (95% purity threshold) at 0, 3, 6, and 12 months .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:
Design framework :

Core modifications : Vary the tetrahydroquinoxaline oxidation state (e.g., 3-oxo vs. 3-hydroxy) .

Substituent screening : Test electron-withdrawing (e.g., nitro) vs. donating (e.g., methoxy) groups on the ethoxyphenyl ring .

Bioisosteric replacement : Replace furan-2-carbonyl with thiophene or pyrazole .

Q. Assay panel :

  • In vitro : Kinase inhibition (ADP-Glo™ assay), cytotoxicity (NCI-60 cell line screen).
  • In vivo : Murine xenograft models (e.g., HCT-116 colon cancer) for pharmacokinetics (t₁/₂, AUC) .

Basic: What analytical methods confirm batch-to-batch consistency?

Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm), gradient elution (20–80% acetonitrile/water), retention time ±0.2 min .
  • X-ray crystallography : Compare unit cell parameters (e.g., a = 10.2 Å, b = 12.4 Å) with reference data .
  • Elemental analysis : Accept ≤0.3% deviation from theoretical C, H, N values .

Advanced: How can computational models predict metabolic pathways?

Answer:

  • Software : Use Schrödinger’s MetaSite or GLORYx for phase I/II metabolism prediction .
  • Key findings :
    • Phase I : Oxidative demethylation of the ethoxy group (major pathway).
    • Phase II : Glucuronidation of the tetrahydroquinoxaline NH .
  • Validation : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS .

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